An In-depth Technical Guide to (S)-BAY-293: A Potent Inhibitor of the KRAS-SOS1 Interaction
An In-depth Technical Guide to (S)-BAY-293: A Potent Inhibitor of the KRAS-SOS1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular target, mechanism of action, and pharmacological profile of (S)-BAY-293, a potent and selective inhibitor of the Son of sevenless homolog 1 (SOS1). All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided to facilitate reproducibility. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Target and Mechanism of Action
(S)-BAY-293 is the active R-enantiomer of BAY-293. Its primary cellular target is Son of sevenless homolog 1 (SOS1) , a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, particularly KRAS.[1][2][3][4][5][6][7][8]
The activation of RAS is a pivotal event in cellular signaling, initiating downstream cascades such as the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[5][8] (S)-BAY-293 exerts its inhibitory effect by disrupting the protein-protein interaction between SOS1 and KRAS.[1][3][4][5][6][7][8] This prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream signaling. This mechanism makes (S)-BAY-293 a valuable tool for investigating RAS-driven pathologies, including a wide range of cancers.[3][8]
Signaling Pathway
The following diagram illustrates the canonical RAS/MAPK signaling pathway and the point of inhibition by (S)-BAY-293.
Quantitative Data
The potency, cellular activity, and selectivity of BAY-293 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of BAY-293
| Parameter | Value | Assay Type | Reference |
| IC50 (KRAS-SOS1 Interaction) | 21 nM | SOS1 Interaction Assay | [1][5][6][9] |
Table 2: Antiproliferative Activity of BAY-293 in Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (nM) | Assay Duration | Reference |
| K-562 | Wild-Type | 1,090 ± 170 | 72 hours | [1][5] |
| MOLM-13 | Wild-Type | 995 ± 400 | 72 hours | [1][5] |
| NCI-H358 | G12C Mutant | 3,480 ± 100 | 72 hours | [1][5] |
| Calu-1 | G12C Mutant | 3,190 ± 50 | 72 hours | [1][5] |
| BH828 | - | 1,700 | - | [10] |
| BH837 | - | 3,700 | - | [10] |
| BxPC3 | Wild-Type | 2,070 ± 620 | - | [9] |
| MIA PaCa-2 | G12C Mutant | 2,900 ± 760 | - | [9] |
| AsPC-1 | G12D Mutant | 3,160 ± 780 | - | [9] |
Table 3: Selectivity Profile of BAY-293
| Target Family | Specific Targets | Activity | Reference |
| Guanine Nucleotide Exchange Factors (GEFs) | SOS2, MCF2L (DBS) | IC50 > 20,000 nM | [9] |
| Kinases | 358 kinases at 1µM | > 67% remaining activity | [9] |
| GPCRs and Transporters | HTR2A, ADRA2C, HRH2, HTR1D, TMEM97, CHRM1, ADRA1D | Ki = 130.87 - 337.65 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct interaction between SOS1 and KRAS and to quantify the inhibitory effect of compounds like (S)-BAY-293.
Principle: The assay utilizes HTRF technology, which is based on Förster's Resonance Energy Transfer (FRET) between a donor (e.g., Terbium cryptate) and an acceptor (e.g., XL665) fluorophore. Tagged recombinant KRAS and SOS1 proteins are used. When the proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor of the interaction will disrupt this proximity and reduce the FRET signal.[11][12]
Materials:
-
Tagged human recombinant KRAS (e.g., Tag1-KRAS)
-
Tagged human recombinant SOS1 (e.g., Tag2-SOS1)
-
Anti-Tag1 antibody labeled with Terbium cryptate (donor)
-
Anti-Tag2 antibody labeled with XL665 (acceptor)
-
GTP
-
Assay buffer
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Dispense the test compound ((S)-BAY-293) or vehicle control into the wells of the 384-well plate.
-
Prepare a mix of GTP and Tag1-KRAS protein in assay buffer and add it to the wells.
-
Add the Tag2-SOS1 protein to the wells.
-
Prepare a premix of the anti-Tag1-Terbium and anti-Tag2-XL665 antibodies in detection buffer and dispense it into the wells.
-
Seal the plate and incubate at room temperature for the recommended time (e.g., 15 minutes to overnight).[13]
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 values for the test compound.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of (S)-BAY-293 on the viability and proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2][10]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
(S)-BAY-293
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of (S)-BAY-293 and incubate for the desired period (e.g., 72 hours).[1] Include vehicle-treated and untreated controls.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate the plate in the dark at room temperature for at least 2 hours, with shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
RAS Activation Assay (Pull-down Assay)
This assay is used to determine the levels of active, GTP-bound RAS in cell lysates following treatment with (S)-BAY-293.
Principle: This method utilizes the RAS-binding domain (RBD) of the RAF1 kinase, which specifically binds to the active, GTP-bound form of RAS. The RBD is typically fused to an affinity tag (e.g., GST) and immobilized on agarose beads. When cell lysates are incubated with these beads, active RAS is selectively pulled down. The amount of pulled-down RAS is then quantified by Western blotting.[15][16]
Materials:
-
Cells treated with (S)-BAY-293 or control
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
RAF1 RBD-agarose beads
-
Anti-RAS antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Treat cells with (S)-BAY-293 for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with RAF1 RBD-agarose beads at 4°C with gentle agitation to pull down active RAS.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against RAS, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative amount of active RAS.
Western Blot Analysis of pERK and Total ERK
This technique is used to assess the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway, following treatment with (S)-BAY-293.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of ERK (pERK) and total ERK, the effect of (S)-BAY-293 on ERK activation can be determined.
Materials:
-
Cells treated with (S)-BAY-293 or control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Treat cells with (S)-BAY-293 for the desired time (e.g., 60 minutes).[1][5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities and express the level of pERK as a ratio to total ERK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. BAY-293 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapy Detail [ckb.genomenon.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Probe BAY-293 | Chemical Probes Portal [chemicalprobes.org]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. revvity.com [revvity.com]
- 12. revvity.com [revvity.com]
- 13. blossombio.com [blossombio.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
